molecular formula C6H11F2N B1308137 4,4-Difluorocyclohexanamine CAS No. 458566-84-2

4,4-Difluorocyclohexanamine

Cat. No.: B1308137
CAS No.: 458566-84-2
M. Wt: 135.15 g/mol
InChI Key: MQOFXVWAFFJFJH-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanamine is an organic compound with the molecular formula C6H11F2N. It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and an amine group. This compound is typically found as a colorless liquid or white crystalline solid at room temperature . It is used in various chemical reactions and has applications in different fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

4,4-Difluorocyclohexanamine has several scientific research applications:

Safety and Hazards

4,4-Difluorocyclohexanamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4-Difluorocyclohexanamine involves a multi-step synthetic process:

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Alkylated amines.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexanamine involves its interaction with specific molecular targets. For example, as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1, it binds to the enzyme’s active site, preventing the conversion of cortisone to cortisol . This inhibition can modulate various physiological processes, including inflammation and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    4-Fluorocyclohexanamine: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

    4,4-Difluorocyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

4,4-Difluorocyclohexanamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4,4-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOFXVWAFFJFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397244
Record name 4,4-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458566-84-2
Record name 4,4-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)N(C(=O)[O-])C1CCC(F)(F)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Allow the solution of (4,4-difluoro-cyclohexyl)-carbamic acid tert-butyl ester in 20 mL of TFA to stand at room temp for overnight. Concentrate the mixture under vacuum. Pass the residue through a SCX column to yield 251 mg of the title product: mass spectrum (m/z): 136 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of N-(4,4-difluorocyclohexyl)(t-butoxy)carboxamide (6.51 mmol) in CH2Cl2 (20 mL) was treated with TFA (10 mL) at room temperature. The reaction mixture was stirred for 2 hours, the solvent was removed in vacuo, and the crude product was dissolved in water and washed with chloroform. The acidic aqueous phase was cooled at 0° C. and made basic by the addition of solid KOH. The resulting mixture was extracted with CH2Cl2, dried, and filtered yielding the title compound which was used without further purification as a 0.3 M solution in CH2Cl2.
Quantity
6.51 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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